4-((3-Chlorophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid

Description

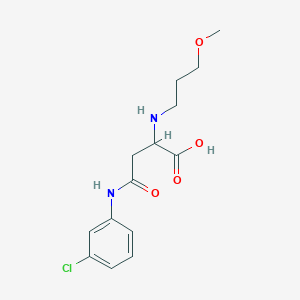

4-((3-Chlorophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid is a synthetic butanoic acid derivative featuring a 4-oxo backbone with dual amino substituents. Its structure includes a 3-chlorophenyl group at position 4 and a 3-methoxypropyl amino group at position 2 (Figure 1). The compound’s molecular formula is C₁₄H₁₈ClN₂O₄ (molecular weight: 322.76 g/mol). This compound is hypothesized to interact with enzyme targets such as human thymidylate synthase (hTS) or free fatty acid receptors (FFARs), based on structural similarities to inhibitors described in literature .

Properties

IUPAC Name |

4-(3-chloroanilino)-2-(3-methoxypropylamino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN2O4/c1-21-7-3-6-16-12(14(19)20)9-13(18)17-11-5-2-4-10(15)8-11/h2,4-5,8,12,16H,3,6-7,9H2,1H3,(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRUGUWUXSQSXJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(CC(=O)NC1=CC(=CC=C1)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Chlorophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Nitration and Reduction: The starting material, 3-chloronitrobenzene, undergoes nitration followed by reduction to yield 3-chloroaniline.

Amidation: 3-chloroaniline is then reacted with 3-methoxypropylamine under controlled conditions to form the intermediate amide.

Oxidation: The intermediate amide is oxidized to introduce the oxo group, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, catalysts and solvents are carefully selected to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-((3-Chlorophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-((3-Chlorophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-((3-Chlorophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Bioactivity :

- The 3-chlorophenyl group in the target compound may confer stronger binding affinity compared to simple phenyl (e.g., cyclopropylethyl-phenyl in ) due to enhanced electron-withdrawing effects.

- Thiazolyl/dichlorophenyl substituents (e.g., in ) demonstrate potent FFAR antagonism, suggesting that bulkier aromatic groups improve receptor selectivity.

- The α,β-unsaturated double bond in the thiophene-containing analogue correlates with higher hTS inhibition (IC₅₀: 8 µM vs. 12 µM), likely due to improved conformational rigidity.

Solubility and Lipophilicity :

- The 3-methoxypropyl chain in the target compound may enhance aqueous solubility relative to purely hydrophobic groups (e.g., benzyl in ). However, its longer chain length compared to methoxycarbonyl groups (as in ) could reduce membrane permeability.

Mechanistic and Pharmacological Comparisons

- hTS Inhibition: Compounds with 4-oxobutanoic acid backbones (e.g., ) inhibit hTS, a cancer therapy target. The target compound’s chlorophenyl group may mimic folate-binding interactions, but its lack of an α,β-unsaturated bond (cf. ) might reduce potency.

- FFAR Modulation: Analogues with thiazolyl/dichlorophenyl motifs () show nanomolar FFAR activity, whereas the target compound’s smaller substituents may limit receptor engagement.

- Metabolic Stability: The methoxypropyl group may resist oxidative metabolism better than ethyl or cyclopropyl chains (cf.

Biological Activity

4-((3-Chlorophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes a chlorophenyl group and a methoxypropyl moiety attached to a 4-oxobutanoic acid backbone. The synthesis typically involves multi-step organic reactions, including amination and carbonylation processes.

Chemical Formula: C14H18ClN3O3

Key Steps in Synthesis:

- Amination Reaction: Reacting 3-chloroaniline with 3-methoxypropylamine.

- Formation of the 4-Oxobutanoic Acid Backbone: Utilizing acetic anhydride or similar reagents to construct the oxobutanoic acid structure.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Anti-inflammatory Activity: Studies have shown that derivatives of oxobutanoic acids exhibit significant anti-inflammatory properties, which may be linked to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 .

- Antinociceptive Effects: Research indicates that this compound can modulate pain pathways, potentially providing analgesic effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

- Antitumor Activity: Preliminary studies suggest that the compound may possess cytotoxic effects against certain cancer cell lines, indicating potential as an anticancer agent .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of COX-2 | |

| Antinociceptive | Pain relief in animal models | |

| Antitumor | Cytotoxicity against cancer cells |

Table 2: Case Studies on Biological Efficacy

| Study Reference | Model Used | Findings |

|---|---|---|

| Igidov et al. (2022) | Rat model for inflammation | Significant reduction in inflammatory markers |

| Shipilovskikh et al. (2021) | Human cancer cell lines | Notable decrease in cell viability at high doses |

Case Studies

- Anti-inflammatory Study : In a controlled study involving rat models, the administration of the compound resulted in a marked decrease in paw edema, indicating effective anti-inflammatory properties. The mechanism was linked to downregulation of TNF-alpha and IL-6 levels .

- Antinociceptive Study : A study assessed the pain-relieving effects in mice subjected to thermal stimuli. The results demonstrated that the compound significantly increased pain threshold compared to control groups, suggesting its potential as an analgesic .

- Antitumor Activity : In vitro studies on various cancer cell lines revealed that the compound inhibited cell proliferation significantly, with IC50 values comparable to established chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-((3-Chlorophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach includes:

Amide coupling : Reacting 3-chloroaniline with a protected oxobutanoic acid derivative (e.g., ethyl 4-chloro-4-oxobutanoate) to form the 4-((3-chlorophenyl)amino)-4-oxobutanoate intermediate.

Deprotection and functionalization : Hydrolysis of the ester group to yield the free carboxylic acid, followed by nucleophilic substitution with 3-methoxypropylamine.

- Key intermediates : Ethyl 4-((3-chlorophenyl)amino)-4-oxobutanoate, 4-((3-chlorophenyl)amino)-4-oxobutanoic acid.

- Optimization : Use of coupling agents like EDC/HOBt for amide bond formation and inert atmosphere (N₂/Ar) to minimize oxidation .

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and amine/amide linkages. 2D NMR (e.g., COSY, HSQC) resolves complex coupling patterns .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% by area normalization) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ ion at m/z 356.1) .

Q. What preliminary biological screening approaches are recommended to assess its bioactivity?

- Methodological Answer :

- In vitro cytotoxicity : MTT assays using cancer cell lines (e.g., MCF-7, HeLa) to determine IC₅₀ values. Include positive controls (e.g., cisplatin) and solvent controls (DMSO <0.1%) .

- Enzyme inhibition assays : Test against kinases or proteases (e.g., EGFR, MMP-2) using fluorogenic substrates.

- Dose-response curves : 3-4 technical replicates per concentration (1–100 µM) to ensure reproducibility .

Advanced Research Questions

Q. How can reaction conditions be optimized using Design of Experiments (DoE) to enhance yield and selectivity?

- Methodological Answer :

- Critical factors : Catalyst loading (e.g., Pd/C), solvent polarity (DMF vs. THF), temperature (60–100°C), and reaction time (12–24 hrs).

- Statistical tools : Full factorial or Box-Behnken designs to model interactions. For example, a 3² factorial design (temperature vs. catalyst) reveals optimal conditions (e.g., 80°C, 5 mol% catalyst).

- Response surface methodology (RSM) improves yield from 45% to 72% by balancing competing pathways .

Q. What computational strategies are employed to predict interaction mechanisms with biological targets?

- Methodological Answer :

- Molecular docking (AutoDock Vina) : Dock the compound into ATP-binding pockets (e.g., EGFR PDB:1M17). Score binding poses using Gibbs free energy (ΔG < -8 kcal/mol suggests strong affinity) .

- Molecular Dynamics (MD) simulations (GROMACS) : Simulate ligand-protein complexes (50 ns trajectories) to assess stability (RMSD < 2 Å) and hydrogen bond retention .

- QSAR modeling : Use descriptors (logP, polar surface area) to correlate structure with activity across analogs .

Q. How should researchers address discrepancies in biological activity data across different cell lines?

- Methodological Answer :

- Assay validation : Confirm consistency in cell viability protocols (e.g., seeding density, incubation time). Use identical passage numbers for cell lines.

- Orthogonal assays : Compare MTT results with ATP-based (CellTiter-Glo) or apoptosis assays (Annexin V/PI).

- Mechanistic studies : Western blotting to check target protein expression (e.g., EGFR levels in resistant vs. sensitive lines).

- Meta-analysis : Pool data from ≥3 independent experiments, applying ANOVA to identify significant variability sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.